molecular formula C5H8N2O B3030626 1-ISOXAZOL-5-YL-ETHYLAMINE CAS No. 933721-75-6

1-ISOXAZOL-5-YL-ETHYLAMINE

Cat. No.: B3030626
CAS No.: 933721-75-6
M. Wt: 112.13
InChI Key: NEUUDZFNGAFNIO-UHFFFAOYSA-N
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Description

1-ISOXAZOL-5-YL-ETHYLAMINE is a chemical compound with the molecular formula C5H8N2O It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions

Scientific Research Applications

1-ISOXAZOL-5-YL-ETHYLAMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in drug development, particularly for its analgesic, anti-inflammatory, and anticonvulsant effects.

    Industry: It is utilized in the production of various chemicals and materials with specialized properties.

Mechanism of Action

Isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . The isoxazoles are described as inhibitors of AChE .

Safety and Hazards

The safety data sheet for “1-Isoxazol-5-yl-ethylamine HCl” indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place . Therefore, it is expected that the development of new synthetic strategies and designing of new isoxazole derivatives will continue to be based on the most recent knowledge emerging from the latest research .

Chemical Reactions Analysis

Types of Reactions: 1-ISOXAZOL-5-YL-ETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, amines, and other derivatives that can be further utilized in different applications .

Comparison with Similar Compounds

1-ISOXAZOL-5-YL-ETHYLAMINE can be compared with other similar compounds in the isoxazole family, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,2-oxazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUUDZFNGAFNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695822
Record name 1-(1,2-Oxazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933721-75-6
Record name 1-(1,2-Oxazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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